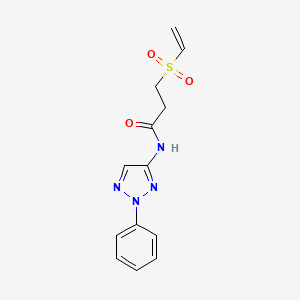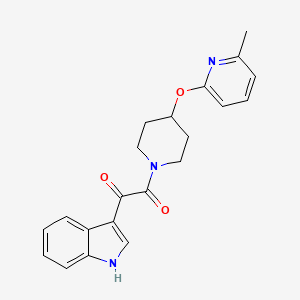![molecular formula C19H19Cl2FN4O B2534715 4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine CAS No. 1229236-85-4](/img/structure/B2534715.png)
4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine
Vue d'ensemble
Description
4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine (CAS# 1229236-85-4) is a research chemical with a molecular weight of 409.28 g/mol and the empirical formula C19H19Cl2FN4O . It is a morpholine derivative containing a complex heterocyclic structure.
Synthesis Analysis
- Introduction of the Chloro and Fluoro Substituents : The chloro and fluoro substituents are introduced using appropriate chlorination and fluorination reactions. For example, 4-chloro-3-fluorobenzyl alcohol can serve as a precursor for these substituents .
Molecular Structure Analysis
The molecular structure of this compound consists of a fused imidazo[1,2-b]pyridazin-8-yl ring system, a chloro-substituted benzyl group, and a morpholine ring. The chloro and fluoro substituents enhance its reactivity and pharmacological properties .
Applications De Recherche Scientifique
G Protein-Coupled Receptor Modulation
- GPR39 Agonists: Sato et al. (2016) identified kinase inhibitors, including a compound structurally similar to the one , as novel GPR39 agonists. Their study revealed an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39, which could expand potential kinase off-targets to include understudied G protein-coupled receptors (Sato, Huang, Kroeze, & Roth, 2016).
Antimicrobial and Antioxidant Activities
- Benzimidazole Derivatives: Menteşe et al. (2015) synthesized a series of benzimidazole derivatives containing morpholine rings, which demonstrated α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These findings suggest potential applications in managing diabetes and bacterial infections (Menteşe, Ülker, & Kahveci, 2015).
Antifungal Properties
- Benzimidazolylcyanoketone Oxime Ethers: Qu et al. (2015) investigated a series of benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety, which displayed higher antifungal activity compared to carbendazim. This suggests potential applications in agricultural and pharmaceutical antifungal products (Qu, Li, Xing, & Jiang, 2015).
Gastrokinetic Agents
- Gastrokinetic Activity: Kato et al. (1992) synthesized compounds structurally related to 4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine that showed potent in vivo gastric emptying activity. These compounds could be valuable for developing new gastrokinetic agents (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Imaging Agents in Parkinson's Disease
- PET Imaging Agent: Wang et al. (2017) synthesized a compound for potential use as a PET imaging agent for Parkinson's disease, demonstrating the versatility of morpholine derivatives in diagnostic applications (Wang, Gao, Xu, & Zheng, 2017).
Propriétés
IUPAC Name |
4-[[6-chloro-3-[(4-chloro-2-fluorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2FN4O/c1-12-17(8-13-2-3-15(20)10-16(13)22)26-19(23-12)14(9-18(21)24-26)11-25-4-6-27-7-5-25/h2-3,9-10H,4-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINYAGKLTKBNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C(=CC(=N2)Cl)CN3CCOCC3)CC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2534632.png)
![4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2534633.png)

![1-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2534639.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2534641.png)



![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2534645.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2534647.png)


